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Compound of Interest

Compound Name: Confertifolin

Cat. No.: B156486 Get Quote

Introduction: (+)-Confertifolin is a naturally occurring drimane-type sesquiterpenoid lactone, a

class of secondary metabolites known for their significant and diverse biological activities.[1]

Isolated primarily from plant species such as Polygonum hydropiper, this compound has

garnered interest within the scientific community for its potent antimicrobial and insecticidal

properties.[1][2] This technical guide provides a comprehensive overview of (+)-Confertifolin,

including its formal IUPAC nomenclature, its isomeric forms, and a summary of its

physicochemical and biological properties. Furthermore, it details key experimental protocols

for its isolation and activity assessment, and visualizes critical workflows and biosynthetic

pathways relevant to researchers in natural product chemistry, pharmacology, and drug

development.

Chemical Identity and Nomenclature
The precise chemical structure and stereochemistry of a bioactive compound are fundamental

to its identification, synthesis, and the understanding of its mechanism of action.

IUPAC Name: The systematically assigned IUPAC name for the dextrorotatory natural product,

(+)-Confertifolin, is (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-

benzo[e]benzofuran-3-one.[3] This name precisely describes the fused bicyclic lactone

structure, including the absolute configuration at its two stereocenters.
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Core Structure: (+)-Confertifolin is built upon the drimane skeleton, a bicyclic sesquiterpene

framework that is the parent structure for many bioactive natural products.[4] The drimane core

consists of a decahydronaphthalene ring system.
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Fig. 1: Drimane Sesquiterpenoid Core Structure
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Caption: Logical representation of the fused ring drimane core.
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Isomers of Confertifolin: Isomers are molecules that share the same molecular formula

(C₁₅H₂₂O₂) but differ in the arrangement of atoms.[3] For confertifolin, isomerism is primarily

centered around its stereochemistry.

Enantiomer: The most direct isomer of (+)-Confertifolin is its enantiomer, (-)-Confertifolin.

Enantiomers are non-superimposable mirror images. The IUPAC name for this isomer would

be (5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one.

Diastereomers: These are stereoisomers that are not mirror images of each other. They arise

when only one of the multiple stereocenters is inverted. Potential diastereomers of

confertifolin would include (5aR,9aS)- and (5aS,9aR)- configurations. The biological activity

of different stereoisomers can vary significantly, as interactions with chiral biological targets

like enzymes and receptors are often stereospecific.[5]

Physicochemical and Biological Properties
Quantitative data provides essential benchmarks for the characterization and application of a

compound.

Table 1: Physicochemical Properties of (+)-Confertifolin

Property Value Source

Molecular Formula C₁₅H₂₂O₂ [1]

Molecular Weight 234.33 g/mol [1][3]

Melting Point 131°C [2]

Boiling Point (est.) 365.5°C [1]

Topological Polar Surface Area 26.3 Å² [1]

InChIKey
ZERYGJQXPPRRCW-

SWLSCSKDSA-N
[3]

| CAS Number | 1811-23-0 |[3] |

Table 2: Reported Biological Activities of (+)-Confertifolin
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Activity Type
Organism/Ass
ay

Measurement Value (µg/mL) Source

Antifungal
Scopulariopsis
sp.

MIC 7.81 [1][6]

Curvularia lunata MIC 7.81 [1][6]

Epidermophyton

floccosum
MIC 7.81 [1][6]

Trichophyton

mentagrophytes
MIC 16.62 [6]

Trichophyton

rubrum (MTCC

296)

MIC 16.62 [6]

Aspergillus niger MIC 31.25 [6]

Botrytis cinerea MIC 31.25 [6]

Magnaporthe

grisea
MIC 62.5 [6]

Antibacterial
Enterococcus

faecalis
MIC 31.25 [1][6]

Insecticidal

Aedes aegypti

(2nd instar

larvae)

LC₅₀ 2.90 (ppm) [1]

| | Aedes aegypti (4th instar larvae) | LC₅₀ | 2.96 (ppm) |[1] |

Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and for the further

development of a compound.

Protocol 1: Isolation of (+)-Confertifolin from Polygonum hydropiper[2] This protocol outlines

the general steps for the extraction and purification of (+)-Confertifolin from its natural plant
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source.

Plant Material Preparation: Freshly collected leaves of Polygonum hydropiper are crushed to

increase the surface area for extraction.

Steam Distillation: The crushed leaf material is subjected to steam distillation for 3-5 hours

using a Clevenger-type apparatus. This process isolates the volatile components, including

the essential oil containing confertifolin.

Essential Oil Separation: The distillate is allowed to settle, and the less dense essential oil

layer is separated from the aqueous fraction. The collected oil is then purified through

microfiltration.

Column Chromatography: The crude essential oil is subjected to column chromatography

over silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g.,

hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate the

constituents.

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer

Chromatography (TLC) to identify those containing the target compound.

Crystallization and Identification: Fractions rich in confertifolin are pooled, and the solvent is

evaporated. The resulting residue is recrystallized to yield pure crystalline (+)-Confertifolin.

The structure is then confirmed using spectroscopic methods (NMR, MS) and single-crystal

X-ray diffraction.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)[2] The broth microdilution

method is a standard procedure for assessing the antimicrobial potency of a compound.

Preparation of Stock Solution: A stock solution of (+)-Confertifolin is prepared by dissolving

the compound in a suitable solvent (e.g., water with 2% DMSO) to a known concentration

(e.g., 0.5 mg/mL).

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the stock solution are

prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud

Dextrose Broth for fungi).
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Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a

turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria).

This is further diluted to achieve the final target concentration in the wells.

Inoculation: Each well is inoculated with a small volume (e.g., 5 µL) of the standardized

microbial suspension. Positive controls (e.g., streptomycin for bacteria, fluconazole for fungi)

and negative controls (no compound) are included.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria; 28°C for 48-72 hours for fungi).

Result Interpretation: The MIC is determined as the lowest concentration of the compound

that completely inhibits visible growth of the microorganism.

Biosynthesis and Experimental Workflows
Visualizing complex processes through diagrams can significantly enhance understanding.
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Fig. 2: General Workflow for Natural Product Isolation
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Caption: A logical workflow for the isolation and analysis of (+)-Confertifolin.

The biosynthesis of drimane sesquiterpenoids, including confertifolin, originates from the

universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][4] The pathway involves

a key cyclization step followed by a series of oxidative modifications.
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Fig. 3: Simplified Biosynthetic Pathway to (+)-Confertifolin

Farnesyl Pyrophosphate (FPP)

Drimenol

 Terpene Cyclase / Drimenol Synthase
(Cyclization)

Oxidized Intermediates
(e.g., Polygodial)

 Cytochrome P450 Monooxygenases
(Multi-step Oxidation)

(+)-Confertifolin

 Oxidoreductase
(Lactone Ring Formation)

Click to download full resolution via product page

Caption: Key enzymatic steps in the biosynthesis of (+)-Confertifolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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